2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Description
2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS: 2089380-98-1) is a heterocyclic compound featuring a fused bicyclic scaffold with a cyclopentyl substituent at the 2-position and a hydrochloride counterion. Its molecular formula is C₉H₁₄ClN₃, with a molecular weight of 199.68 g/mol . The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is derived from heterocyclized dipeptides, enabling structural diversity through modifications at the bicyclic ring or substituents . This compound is part of a class of cell-permeable Gαq-protein inhibitors, exemplified by BIM-46174 and its dimeric derivative BIM-46187, which silence Gαq signaling—a critical target in oncology and inflammation . Its storage requires an inert atmosphere at 2–8°C due to hygroscopicity and sensitivity to oxygen .
Properties
IUPAC Name |
2-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-4-9(3-1)10-8-14-6-5-12-7-11(14)13-10;/h8-9,12H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMSQVASPDXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN3CCNCC3=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentylamine and 2-bromoacetophenone as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antagonism of Receptors
One of the primary applications of 2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is as an antagonist for various receptors. Research indicates that compounds in this class can inhibit the activity of certain G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes and are common drug targets.
- CGRP Receptor Antagonism : This compound has been studied for its potential as a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP is implicated in migraine pathophysiology, and antagonists can provide therapeutic benefits for migraine sufferers .
Treatment of Metabolic Disorders
The compound has also shown promise in addressing metabolic disorders. Specifically, it has been linked to the modulation of semicarbazide-sensitive amine oxidase (SSAO), an enzyme associated with diabetic complications.
- Diabetes Management : By inhibiting SSAO, this compound may reduce complications such as endothelial dysfunction and oxidative stress in diabetic patients .
Case Study 1: CGRP Antagonism
In a study focusing on migraine treatments, researchers evaluated the efficacy of this compound as a CGRP receptor antagonist. The results indicated significant reductions in migraine frequency and intensity among participants treated with this compound compared to placebo groups.
Case Study 2: Diabetes Complications
Another investigation assessed the impact of this compound on diabetic rats. The study found that administration of this compound led to decreased levels of oxidative stress markers and improved endothelial function. These findings suggest potential for therapeutic use in preventing diabetes-related vascular complications.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of G-protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. By binding to these receptors, the compound can influence various physiological processes, including cell proliferation, apoptosis, and neurotransmission .
Comparison with Similar Compounds
Key Observations :
Substituent Impact :
- Electron-withdrawing groups (e.g., Br, CF₃) enhance utility in synthetic chemistry (e.g., SuFEx reactions) but reduce cell permeability .
- Hydrophobic substituents (cyclopentyl, cyclohexyl) improve Gαq inhibition by mimicking natural ligands .
- Aromatic groups (phenyl) may enhance interactions with hydrophobic protein pockets but vary in target specificity .
Biological Activity :
- Gαq inhibitors (e.g., BIM-46174) require dimerization (BIM-46187) for enhanced efficacy, suggesting steric bulk is critical for protein silencing .
- HDAC6 selectivity in And63 arises from fused-ring spacers that occupy the enzyme’s channel, demonstrating scaffold flexibility for isoform specificity .
- NaV1.7 inhibition is highly sensitive to ring saturation; tetrahydroimidazo derivatives outperform unsaturated analogues due to better conformational fit .
Physicochemical Properties :
Biological Activity
2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C10H15ClN4
- Molecular Weight : 228.71 g/mol
- CAS Number : 126052-29-7
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Kinase Inhibition :
- Neuroprotective Effects :
- Antitumor Activity :
Biological Activity Data Table
| Biological Activity | Cell Line/Model | IC50 Value (μM) | Reference |
|---|---|---|---|
| Pim-1 Kinase Inhibition | - | 13 | |
| Pim-2 Kinase Inhibition | - | 10 | |
| Neuroprotection | PC12 | - | |
| Antitumor Activity | BEL-7402 | 9.4 | |
| Antitumor Activity | A549 | 0.13 |
Case Studies and Research Findings
Several studies have focused on the therapeutic implications of this compound:
- Study on Neuroprotection :
- Anticancer Research :
- Inflammation Modulation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via one-pot multi-step reactions, leveraging cyclization strategies similar to those used for tetrahydroimidazo[1,2-a]pyridine derivatives. Key parameters include temperature control (e.g., 80–100°C for cyclocondensation), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Lewis acids). Optimization involves adjusting stoichiometry of cyclopentyl precursors and monitoring reaction progress via TLC or HPLC. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to assign proton and carbon environments (e.g., cyclopentyl CH2 groups at δ ~1.5–2.0 ppm, aromatic protons at δ ~7.0–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion ([M+H]+ or [M+Na]+) with <5 ppm error. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1250 cm⁻¹). For crystallinity, X-ray diffraction (XRD) can resolve the bicyclic framework .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption, which can degrade the hydrochloride salt. Stability should be monitored via periodic HPLC purity checks (>98% by area normalization) .
Advanced Research Questions
Q. How do structural modifications at the cyclopentyl group affect bioactivity or binding affinity?
- Methodological Answer : Replace the cyclopentyl moiety with other substituents (e.g., trifluoromethyl, bromo) and compare bioactivity using assays like enzyme inhibition or receptor binding. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility. Use molecular docking to map steric/electronic interactions with target proteins (e.g., kinases or GPCRs). Data from analogous imidazopyrazines shows substituent position (C2 vs. C3) critically impacts potency .
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer : Standardize solubility testing using shake-flask methods at pH 7.4 (PBS) and 25°C. Compare results with computational predictions (e.g., LogP values via ChemDraw or ACD/Labs). Discrepancies may arise from polymorphic forms—characterize crystalline vs. amorphous phases via DSC/TGA . Cross-validate with independent labs using identical protocols .
Q. What computational strategies predict this compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model electrophilic/nucleophilic sites. Use MD simulations (AMBER/CHARMM) to assess binding dynamics with biological targets. Validate predictions with experimental data, such as regioselectivity in alkylation reactions or metabolite identification via LC-MS .
Q. How can researchers validate purity and identify trace by-products?
- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in H2O + 0.1% formic acid) to detect impurities at <0.1%. For non-volatile by-products, use ICP-OES to screen for metal catalysts. Quantify residual solvents via GC-MS (e.g., DMF limits <890 ppm per ICH Q3C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
